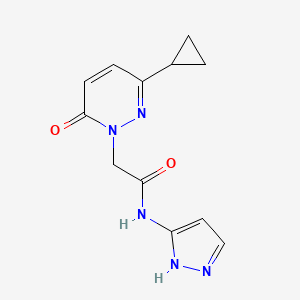

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide

Description

The exact mass of the compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c18-11(14-10-5-6-13-15-10)7-17-12(19)4-3-9(16-17)8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUHDFBELPPGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a pyridazinone core, a cyclopropyl group, and a pyrazole moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. Its structure is characterized by the following key features:

| Feature | Description |

|---|---|

| Pyridazinone Core | Central structure providing stability and reactivity |

| Cyclopropyl Group | Enhances binding affinity to molecular targets |

| Pyrazole Moiety | Increases specificity and potential therapeutic effects |

The biological activity of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways relevant to therapeutic applications. The presence of the pyrazole moiety enhances the compound's binding affinity, which may lead to significant biological effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable inhibitory activity against various enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play critical roles in processes such as blood coagulation and inflammation .

- Binding Affinity : Experimental data indicate that the compound binds effectively to target receptors, suggesting potential applications in treating conditions related to dysregulated enzyme activity.

Case Studies

A few case studies highlight the biological activity of related compounds within the same chemical family:

- Case Study 1 : A derivative of the pyridazinone core was tested for its anti-inflammatory properties and demonstrated significant reduction in edema in rat models.

- Case Study 2 : Another study focused on a compound with similar structural features, revealing its ability to modulate immune response by inhibiting specific cytokines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1H-pyrazol-3-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation via [2+1] cycloaddition, pyridazinone core assembly, and amide coupling. Optimization includes adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., ethanol for solubility), and catalysts (e.g., piperidine for condensation steps). Yield and purity are monitored via HPLC and TLC .

- Critical Parameters : Reaction time, stoichiometry of cyclopropane precursors, and protecting group strategies for the pyrazole moiety to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, pyridazinone C=O at ~170 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 345.12) .

- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Validation : Cross-referencing with synthetic intermediates and computational simulations (e.g., DFT for NMR prediction) resolves ambiguities .

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

- Challenges : Low yields in cyclopropane formation, competing side reactions (e.g., ring-opening), and instability of the pyridazinone core under acidic conditions.

- Solutions : Use of inert atmospheres (N2/Ar) for moisture-sensitive steps, controlled pH during amide coupling, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity?

- Reactivity : The cyclopropane ring enhances steric hindrance, slowing hydrolysis of the acetamide bond. Its strain energy (~27 kcal/mol) may facilitate ring-opening reactions under oxidative conditions (e.g., with H2O2) .

- Biological Impact : The group improves membrane permeability (logP ~2.8) and stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Methodological Insight : Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) quantify activity differences via enzymatic assays (IC50 shifts ≥10-fold) .

Q. What strategies are used to resolve contradictions in reported biological activities of structurally similar compounds?

- Case Study : Conflicting IC50 values for pyridazinone derivatives in kinase inhibition (e.g., 0.5 μM vs. 5 μM in EGFR assays) may arise from assay conditions (e.g., ATP concentration) or impurity levels.

- Resolution :

- Standardize assay protocols (fixed ATP at 1 mM) and validate compound purity (>95% by HPLC).

- Use isothermal titration calorimetry (ITC) to measure binding constants independently of enzymatic activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- SAR Framework :

- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at pyrazole C4 increases hydrogen bonding with target proteins (e.g., ∆Gbinding = -9.2 kcal/mol vs. -7.5 for unsubstituted) .

- Pyridazinone Substituents : 3-Cyclopropyl vs. 3-thiophenyl alters selectivity (e.g., 10x preference for CDK2 over CDK4) .

- Methodology : Combinatorial libraries synthesized via parallel synthesis, followed by high-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

- In Vitro :

- Microsomal Stability : Incubation with liver microsomes (human/rat) to measure t1/2 (target: >30 min).

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .

- In Vivo :

- Rodent PK Studies : IV/PO dosing (e.g., 5 mg/kg IV, 10 mg/kg PO) with LC-MS/MS plasma analysis. Key metrics: AUC0–24h (>5000 ng·h/mL), bioavailability (>30%) .

Data Analysis and Interpretation

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be investigated?

- Root Cause Analysis :

- Check for tautomerism (e.g., pyridazinone keto-enol forms) via variable-temperature NMR.

- Compare with X-ray crystallography data (if available) to confirm solid-state vs. solution structures .

- Resolution : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to stabilize specific tautomers .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to identify key residues (e.g., Lys33, Glu51 in CDK2).

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivative prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.